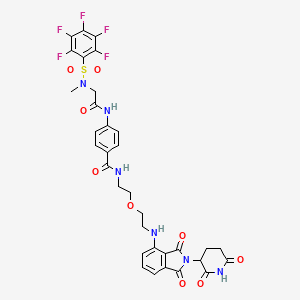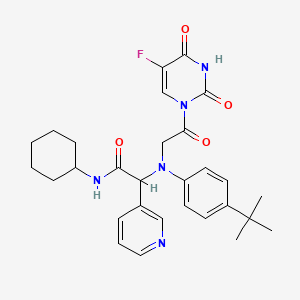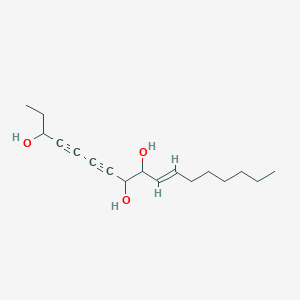
E3 ligase Ligand-Linker Conjugate 35
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E3 ligase Ligand-Linker Conjugate 35 is a heterobifunctional molecule that plays a crucial role in the field of targeted protein degradation. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound consists of a ligand for the E3 ubiquitin ligase and a linker that connects this ligand to a target protein-binding moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 35 involves several key steps:
Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized using standard organic synthesis techniques. This often involves the use of protecting groups, coupling reactions, and purification steps.
Linker Attachment: The synthesized ligand is then attached to a linker molecule. The linker is chosen based on its ability to provide the appropriate spatial orientation and flexibility for the conjugate.
Conjugation: The final step involves the conjugation of the ligand-linker complex to the target protein-binding moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of automated synthesis equipment, large-scale purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
E3 ligase Ligand-Linker Conjugate 35 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein.
Substitution Reactions: The linker attachment and conjugation steps often involve nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ligand or linker.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents (e.g., EDC, DCC), protecting groups (e.g., Boc, Fmoc), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major product formed from these reactions is the fully functional this compound, which is capable of inducing the degradation of the target protein via the ubiquitin-proteasome system .
Aplicaciones Científicas De Investigación
E3 ligase Ligand-Linker Conjugate 35 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of E3 ligase Ligand-Linker Conjugate 35 involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways that regulate protein degradation .
Comparación Con Compuestos Similares
E3 ligase Ligand-Linker Conjugate 35 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: These compounds also target the VHL E3 ligase and are used in PROTAC technology.
Cereblon (CRBN) Ligand-Linker Conjugates: These conjugates target the CRBN E3 ligase and are commonly used in the development of immunomodulatory drugs.
MDM2 Ligand-Linker Conjugates: These compounds target the MDM2 E3 ligase and are used in cancer therapy to degrade oncogenic proteins.
Uniqueness
This compound is unique in its specific ligand and linker design, which provides optimal binding affinity and stability for the formation of the ternary complex. This enhances its efficiency in inducing targeted protein degradation compared to other similar compounds .
Propiedades
Fórmula molecular |
C37H55N7O6S |
|---|---|
Peso molecular |
725.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C37H55N7O6S/c1-24-31(51-23-39-24)27-10-8-25(9-11-27)17-38-33(47)29-16-28(45)21-44(29)34(48)32(36(2,3)4)40-30(46)22-42-19-26(20-42)18-41-12-14-43(15-13-41)35(49)50-37(5,6)7/h8-11,23,26,28-29,32,45H,12-22H2,1-7H3,(H,38,47)(H,40,46)/t28-,29+,32-/m1/s1 |
Clave InChI |
BTQMWSHQHAIAMW-VQCQPQSOSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)CN5CCN(CC5)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)






![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)




